molecular formula C10H12N2S B2936275 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide CAS No. 1797229-10-7

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide

Cat. No.: B2936275
CAS No.: 1797229-10-7
M. Wt: 192.28
InChI Key: VDKPYUYJBKFQDL-UHFFFAOYSA-N
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Description

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a carbothioamide group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the carbothioamide group distinguishes it from other indole derivatives, potentially offering unique biological activities and applications.

Properties

IUPAC Name

5-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7-2-3-9-8(6-7)4-5-12(9)10(11)13/h2-3,6H,4-5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPYUYJBKFQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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